molecular formula C16H17N5O4S B10989787 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10989787
M. Wt: 375.4 g/mol
InChI Key: KSZBWCAZVNFAQZ-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinone ring, a methoxyphenyl group, and a thiadiazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as sodium borohydride or lithium aluminum hydride for reduction steps, and anhydrous aluminum chloride for cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the imidazolidinone ring can produce dihydroimidazolidinones .

Scientific Research Applications

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiadiazole moiety is known to interact with metal ions, which can influence the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O4S/c1-9-19-20-15(26-9)18-13(22)7-12-14(23)21(16(24)17-12)8-10-3-5-11(25-2)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,17,24)(H,18,20,22)

InChI Key

KSZBWCAZVNFAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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